molecular formula C19H22N4OS B3002491 (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine CAS No. 433307-47-2

(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine

Cat. No.: B3002491
CAS No.: 433307-47-2
M. Wt: 354.47
InChI Key: ZULJVGZUSDAYOD-UHFFFAOYSA-N
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Description

(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring, a phenyl group, and a thieno[2,3-d]pyrimidine core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl group and the morpholine ring. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yields.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide: A compound with a similar pyrimidine core but different substituents.

    Zwitterions: Compounds with both positive and negative charges, similar in their structural complexity.

Uniqueness

(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural features allow for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-2-5-15(6-3-1)16-13-25-19-17(16)18(21-14-22-19)20-7-4-8-23-9-11-24-12-10-23/h1-3,5-6,13-14H,4,7-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULJVGZUSDAYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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